molecular formula C6H13ClFNO B7453855 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride

Número de catálogo B7453855
Peso molecular: 169.62 g/mol
Clave InChI: IDBLEHDAUWVXKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride, also known as ABP-700, is a novel and potent selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mecanismo De Acción

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a selective α7 nAChR agonist, which means it binds to and activates the α7 subtype of nAChRs in the brain. Activation of α7 nAChRs has been found to improve cognitive function and reduce inflammation in the brain (Gotti et al., 2010). 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has also been found to enhance the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin (Papke et al., 2014).
Biochemical and Physiological Effects
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation in the brain, and enhance the release of several neurotransmitters. It has also been found to have anxiolytic and antidepressant-like effects (Koukouli et al., 2017). However, further research is needed to fully understand the biochemical and physiological effects of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is its selectivity for the α7 subtype of nAChRs, which reduces the risk of off-target effects. However, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Additionally, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is not commercially available, which makes it difficult for researchers to obtain and use in their experiments.

Direcciones Futuras

There are several future directions for the research and development of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to explore its safety and toxicity profile in animal models and human clinical trials. Additionally, researchers could investigate the potential of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride as a tool compound for studying the function of α7 nAChRs in the brain.
Conclusion
In conclusion, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a novel and potent selective α7 nAChR agonist with potential therapeutic applications in several neurological and psychiatric disorders. Its mechanism of action involves the activation of α7 nAChRs and the enhancement of neurotransmitter release. While 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has several advantages, including its selectivity for α7 nAChRs, its safety and toxicity profile have not been fully characterized. Further research is needed to fully understand the potential of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride as a therapeutic agent and as a tool compound for studying the function of α7 nAChRs in the brain.

Métodos De Síntesis

The synthesis of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride involves several steps, including the preparation of 1-(aminomethyl)cyclobutan-1-ol, the protection of the hydroxyl group, and the introduction of the fluoromethyl group. The final step involves the conversion of the protected intermediate to 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride hydrochloride. The synthesis has been described in detail in a research article published in the Journal of Medicinal Chemistry (Papke et al., 2014).

Aplicaciones Científicas De Investigación

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been found to improve cognitive function in animal models of Alzheimer's disease (Kroker et al., 2019) and schizophrenia (Terry et al., 2015). It has also been shown to have antidepressant-like effects in animal models of depression (Koukouli et al., 2017).

Propiedades

IUPAC Name

1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-3-5-1-6(9,2-5)4-8;/h5,9H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBLEHDAUWVXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)O)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2751611-59-1
Record name 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.